ETHYL (4Z)-1-(4-METHOXYPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-methoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-1-(4-METHOXYPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be achieved through a multi-step process. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. The reaction is typically carried out in ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(4-methoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ETHYL (4Z)-1-(4-METHOXYPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 1-(4-methoxyphenyl)-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4g/mol |
IUPAC Name |
ethyl (4Z)-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H23NO4/c1-5-28-23(26)21-16(3)24(18-10-12-19(27-4)13-11-18)22(25)20(21)14-17-8-6-15(2)7-9-17/h6-14H,5H2,1-4H3/b20-14- |
InChI Key |
FHONFDDCANOVNU-ZHZULCJRSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C)C3=CC=C(C=C3)OC)C |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.